2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a thiazole ring, a dihydropyrimidinone moiety, and an acetamide group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Dihydropyrimidinone Core Formation: The Biginelli reaction is often employed to construct the dihydropyrimidinone core. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Acetamide Group Introduction: The final step involves the nucleophilic substitution reaction where the thio group of the dihydropyrimidinone intermediate reacts with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or acetamide derivatives.
Scientific Research Applications
2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity such as antimicrobial, antiviral, or anticancer properties.
Biology: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole and dihydropyrimidinone moieties.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The thiazole and dihydropyrimidinone moieties are known to interact with biological macromolecules, potentially disrupting key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(phenyl)acetamide
- 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the specific substitution pattern on the thiazole and dihydropyrimidinone rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-8-10-17(11-9-14)25-20(29)13-30-23-26-18(12-19(28)27-23)21-15(2)24-22(31-21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPIMBFCPTVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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